molecular formula C7H4N2O B591028 5,8-Epoxyimidazo[1,5-A]pyridine CAS No. 136263-26-8

5,8-Epoxyimidazo[1,5-A]pyridine

Cat. No.: B591028
CAS No.: 136263-26-8
M. Wt: 132.122
InChI Key: PLBWWLBEIZSROO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Epoxyimidazo[1,5-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its unique chemical structure, which combines an imidazole ring fused with a pyridine ring. The presence of an epoxy group at the 5,8 positions adds to its chemical diversity and potential reactivity. Imidazo[1,5-a]pyridine derivatives have attracted significant attention due to their versatility, optical properties, and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Epoxyimidazo[1,5-A]pyridine can be achieved through various synthetic methodologies. One common approach involves the cyclocondensation of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst can lead to the formation of the imidazo[1,5-a]pyridine core.

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5,8-Epoxyimidazo[1,5-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, hydroxyl derivatives, and various substituted imidazo[1,5-a]pyridine compounds. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .

Mechanism of Action

The mechanism of action of 5,8-Epoxyimidazo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds have a similar imidazole-pyridine fusion but differ in the position of the nitrogen atoms.

    Imidazo[4,5-c]pyridines: These derivatives have a different ring fusion pattern, leading to distinct chemical properties.

    Imidazo[5,1-a]quinolones: These compounds include a quinoline ring fused with an imidazole ring.

Uniqueness

5,8-Epoxyimidazo[1,5-A]pyridine is unique due to the presence of the epoxy group, which imparts additional reactivity and potential for functionalization. This makes it a valuable scaffold for the development of new compounds with diverse applications in various fields .

Properties

IUPAC Name

10-oxa-2,4-diazatricyclo[5.2.1.02,6]deca-1(9),3,5,7-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O/c1-2-7-9-4-8-3-5(9)6(1)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBWWLBEIZSROO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3=CN=CN3C(=C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40666104
Record name 5,8-Epoxyimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40666104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136263-26-8
Record name 5,8-Epoxyimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40666104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.